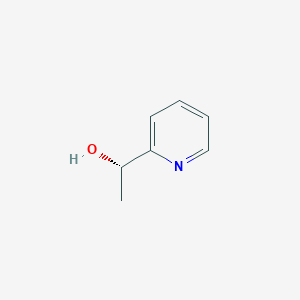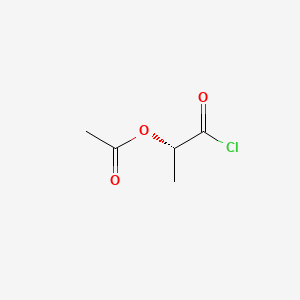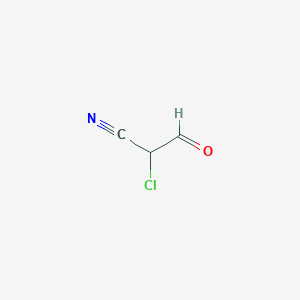
2-Chloro-3-oxopropanenitrile
Descripción general
Descripción
2-Chloro-3-oxopropanenitrile is a chemical compound that can be synthesized through various chemical reactions involving nitriles. The compound is characterized by the presence of a chloro group and an oxo group attached to a three-carbon chain with a terminal nitrile group.
Synthesis Analysis
The synthesis of compounds related to 2-Chloro-3-oxopropanenitrile can be achieved through different methods. For instance, a method for the synthesis of 3-oxopropanenitriles from heterocyclic compounds involves electrophilic cyanoacetylation using mixed anhydrides in the presence of a catalyst . Additionally, nitrile-substituted cyclopropanes, which are structurally related to 2-Chloro-3-oxopropanenitrile, can be synthesized in a stereocontrolled fashion from the intermolecular cyclopropanation between diazo compounds and olefins, catalyzed by a chiral dirhodium complex . Furthermore, cyclopropane derivatives can undergo formal [3 + 2] cycloaddition with nitriles to form pyrrolines or can be activated to react with nitriles in a formal [3 + 2] dipolar cycloaddition reaction9.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Chloro-3-oxopropanenitrile can be determined using techniques such as gas electron diffraction (GED), microwave spectroscopy (MW), and quantum chemical calculations. For example, the molecular structure of chloropropanone oxime, which shares a chloro and oxo functional group with 2-Chloro-3-oxopropanenitrile, has been determined using these methods, revealing the conformational mixture and principal values of geometrical parameters .
Chemical Reactions Analysis
Chemical reactions involving 2-Chloro-3-oxopropanenitrile or its related compounds can lead to various products depending on the reactants and conditions. For example, 1,2-dichlorocyclopropenes can react with nitrile oxides to produce oxazines , and 2-chloro-2-nitrosopropane can undergo a Diels-Alder reaction with 1,3-cyclohexadiene to form bicyclic compounds . Additionally, tin(IV) chloride-mediated reactions of cyclopropane derivatives with nitriles can afford trisubstituted oxazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-3-oxopropanenitrile and related compounds can be complex due to the presence of multiple functional groups. For instance, the rotational spectrum of 2,2-dichloropropane, which contains two chloro groups like 2-Chloro-3-oxopropanenitrile, is characterized by isotopic species, nuclear quadrupole hyperfine splitting, and perturbed rotational transitions in excited states . These properties are crucial for understanding the behavior of these compounds under different conditions and for their identification and quantification in various contexts.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
A notable application is the synthesis of various heterocyclic compounds through electrophilic cyanoacetylation. Researchers have developed efficient methods for synthesizing 3-oxopropanenitriles, which serve as precursors for further chemical transformations. For example, a study demonstrated the simple synthesis of these compounds from heterocyclic compounds via direct electrophilic cyanoacetylation using mixed anhydrides in the presence of Mg(ClO4)2·2H2O as a catalyst, extending the method to electron-poor aromatic compounds as well (Andicsová-Eckstein, Kozma, & Végh, 2016).
Oxidative Cyclization Reactions
Another application involves oxidative cyclization reactions of 3-oxopropanenitriles with conjugated alkenes to synthesize heterocyclic-containing carbonitriles. This method utilizes manganese(III) acetate, demonstrating the versatility of 3-oxopropanenitriles in forming complex heterocyclic structures with good yields. The products from these reactions find applications in various fields, including pharmaceuticals and material science (Yılmaz, Uzunalioğlu, & Pekel, 2005).
Radical Addition Reactions
The radical addition of 3-oxopropanenitriles to dienes, promoted by cerium(IV) ammonium nitrate and manganese(III) acetate, yields dihydrofurans. These reactions underscore the reactivity of 3-oxopropanenitriles under radical conditions, leading to compounds that could be of interest in developing new materials or as intermediates in organic synthesis (Hocaoglu & Yılmaz, 2019).
Environmental Applications
In environmental science, research has explored the use of related compounds like 2-chloro-6-(trichloromethyl)-pyridine as a nitrification inhibitor in agriculture. Such studies highlight the potential environmental benefits of using specific chlorinated nitriles to increase crop yields and reduce nitrogen losses, indirectly pointing towards the broader chemical family's utility in addressing agricultural challenges (Sun et al., 2015).
Dyeing of Polypropylene Fabrics
An eco-friendly dyeing process has been optimized for polypropylene fabrics using azo-based dispersed dyes derived from 3-(3-Chlorophenyl)-2-((4-substituted) diazenyl)-3-oxopropanenitrile, showcasing the application in textile industries. This process emphasizes the role of chloro-oxopropanenitriles in developing new dyes for the textile industry, leveraging supercritical carbon dioxide as a medium for an environmentally friendly approach (Elmaaty et al., 2019).
Safety And Hazards
Propiedades
IUPAC Name |
2-chloro-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClNO/c4-3(1-5)2-6/h2-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOJHKXZYVLLKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456445 | |
| Record name | 2-Chloro-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-oxopropanenitrile | |
CAS RN |
53106-70-0 | |
| Record name | 2-Chloro-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



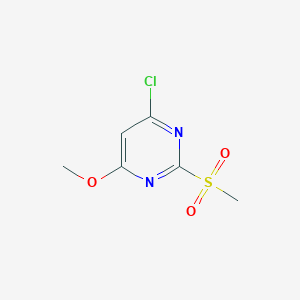

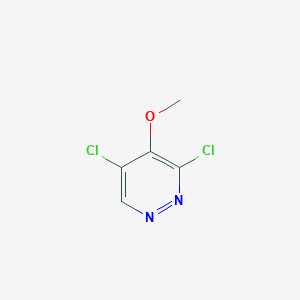
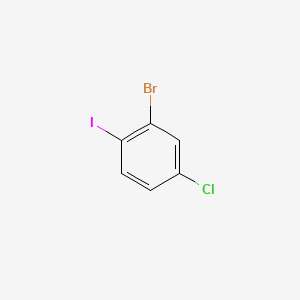
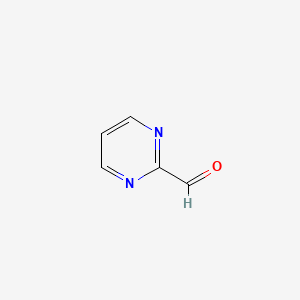
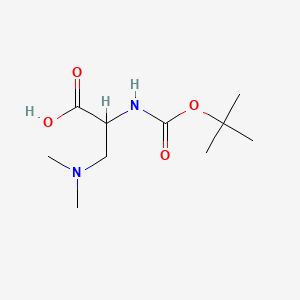
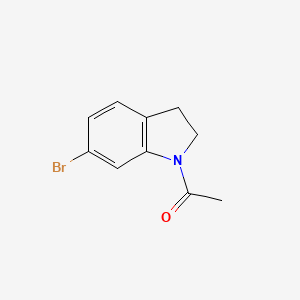
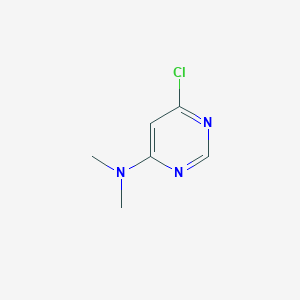
![6-(4-Hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B1338367.png)
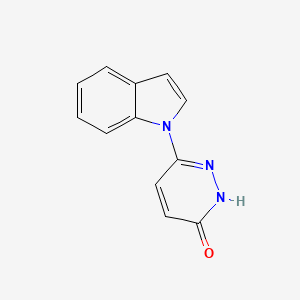
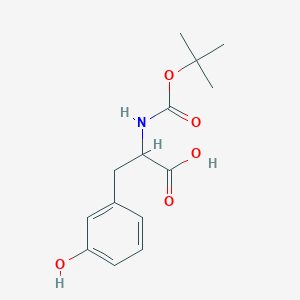
-isoquinoline-2-carbaldehyde](/img/structure/B1338374.png)
